

# The Pharmacodynamics of SSR146977: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ssr 146977

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## Abstract

SSR146977 is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-3 (NK3) receptor. This document provides a comprehensive overview of the pharmacodynamics of SSR146977, detailing its binding affinity, in vitro and in vivo functional activity, and its effects on downstream signaling pathways. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a thorough understanding of its mechanism of action.

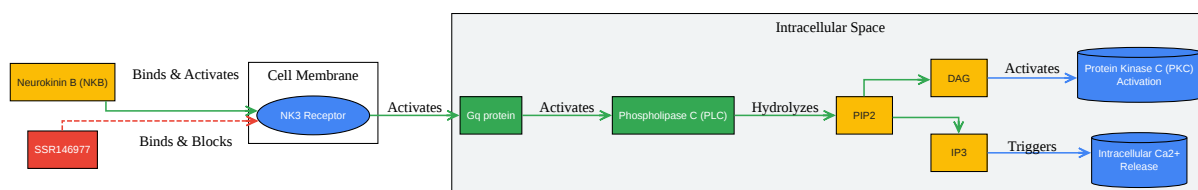
## Introduction

The tachykinin family of neuropeptides, which includes substance P, neurokinin A (NKA), and neurokinin B (NKB), plays a significant role in a variety of physiological processes through their interaction with three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK3 receptor, preferentially activated by NKB, is predominantly expressed in the central nervous system and is implicated in the pathophysiology of several disorders, including schizophrenia, depression, and anxiety. SSR146977 has emerged as a valuable pharmacological tool for elucidating the role of the NK3 receptor in these conditions and as a potential therapeutic agent.

## Mechanism of Action

SSR146977 exerts its pharmacological effects by competitively binding to the NK3 receptor, thereby preventing the binding of the endogenous agonist, neurokinin B. The NK3 receptor is a Gq-protein coupled receptor. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial binding of NKB, SSR146977 effectively inhibits this entire downstream signaling cascade.

## Signaling Pathway of the NK3 Receptor and Inhibition by SSR146977



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Caption: NK3 receptor signaling and the inhibitory action of SSR146977.

## Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative parameters that define the pharmacodynamic profile of SSR146977.

**Table 1: In Vitro Binding Affinity of SSR146977**

Receptor	Radioligand	Cell Line	K <sub>i</sub> (nM)	Reference
Human NK3	Radioactive Neurokinin B	CHO	0.26	[1]

**Table 2: In Vitro Functional Antagonist Activity of SSR146977**

Assay	Agonist	Cell Line	IC <sub>50</sub> (nM)	Reference
Inositol Monophosphate Formation	Senktide (10 nM)	CHO (expressing human NK3)	7.8 - 13	[1]
Intracellular Calcium Mobilization	Senktide	CHO (expressing human NK3)	10	[1]
Guinea Pig Ileum Contraction	[MePhe7]neurokinin B	-	pA <sub>2</sub> = 9.07	[1]

**Table 3: In Vivo Functional Antagonist Activity of SSR146977**

Model	Agonist/Stimulus	Species	Effect	ID <sub>50</sub> / Effective Dose	Reference
Turning Behavior	Intrastriatal Senktide	Gerbil	Inhibition	0.2 mg/kg i.p., 0.4 mg/kg p.o.	[1]
Acetylcholine Release (Hippocampus)	Senktide	Guinea Pig	Antagonism	0.3 - 1 mg/kg i.p.	
Norepinephrine Release (Prefrontal Cortex)	Senktide	Guinea Pig	Antagonism	0.3 mg/kg i.p.	

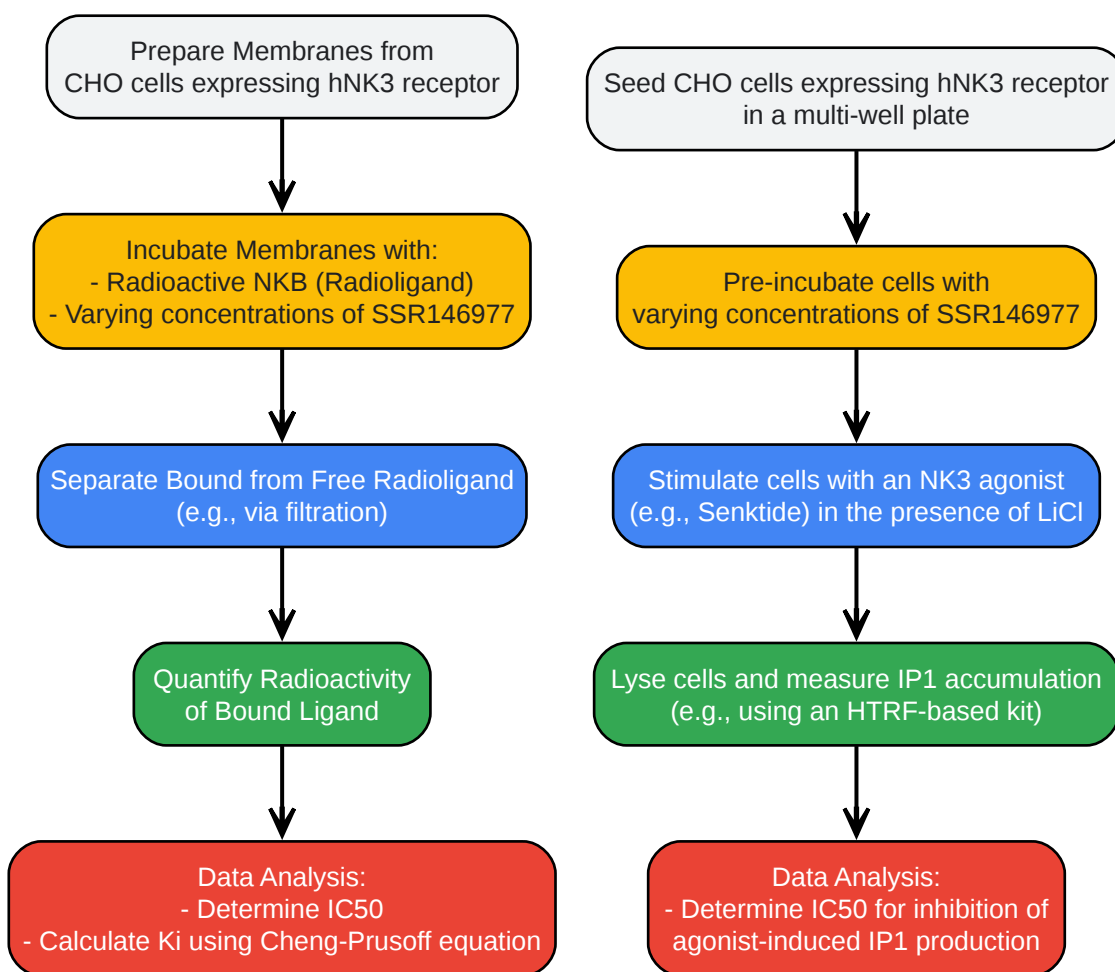
## Detailed Experimental Protocols

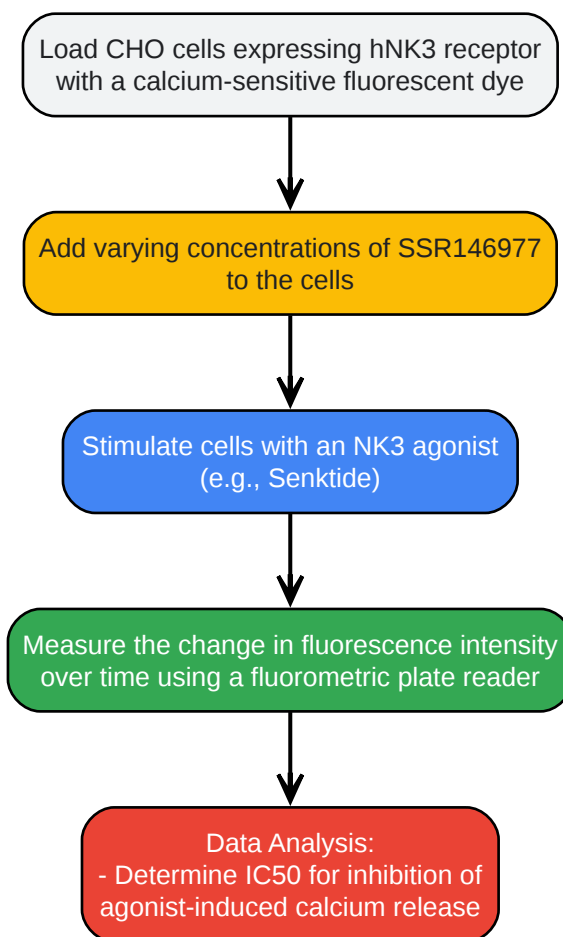
The following sections provide detailed methodologies for the key experiments cited in this document.

## Radioligand Binding Assay

This assay is used to determine the binding affinity ( $K_i$ ) of SSR146977 for the NK3 receptor.

Experimental Workflow: Radioligand Binding Assay





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## References

- 1. Biochemical and pharmacological activities of SSR 146977, a new potent nonpeptide tachykinin NK3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426  
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